Sd1 -

Sd1

Catalog Number: EVT-244504
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The Sd1 gene is sourced from various rice cultivars, notably those within the japonica and indica subspecies. Its classification falls under plant genetics and agronomy, specifically focusing on traits that enhance agricultural productivity. Research has identified multiple alleles of the Sd1 gene, such as sd1-r and sd1-j, which are utilized in different geographical regions for their specific agronomic benefits .

Synthesis Analysis

Methods and Technical Details

The synthesis of semidwarf rice varieties containing the Sd1 gene involves traditional breeding techniques combined with modern molecular biology approaches. Key methods include:

  • Marker-Assisted Selection: This technique utilizes molecular markers linked to the Sd1 gene to select desirable traits in progeny.
  • Genetic Engineering: Advanced techniques may involve CRISPR-Cas9 or other genome editing methods to directly modify or introduce the Sd1 allele into various rice cultivars.

Research has demonstrated that these methods can effectively increase the frequency of favorable alleles in breeding populations, leading to improved agronomic traits such as height reduction and enhanced yield stability under diverse environmental conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of the Sd1 gene is complex, involving multiple components related to gibberellin biosynthesis. The gene itself encodes a protein that functions as a 20-oxidase enzyme, which is essential for gibberellin metabolism. The alteration or mutation within this gene leads to reduced levels of bioactive gibberellins, resulting in shorter plant stature.

Key structural data includes:

  • Gene Location: The Sd1 gene is located on chromosome 1 of the rice genome.
  • Protein Structure: The encoded protein features domains characteristic of oxidase enzymes, allowing it to catalyze reactions involved in gibberellin synthesis .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving the Sd1 gene relates to its role in gibberellin biosynthesis. The defective 20-oxidase enzyme produced by mutated forms of the Sd1 gene limits the conversion of inactive gibberellins into their active forms. This biochemical pathway can be summarized as follows:

Inactive GibberellinsSd1 EnzymeActive Gibberellins\text{Inactive Gibberellins}\xrightarrow{\text{Sd1 Enzyme}}\text{Active Gibberellins}
Mechanism of Action

Process and Data

The mechanism of action for the Sd1 gene involves several steps:

  1. Gibberellin Biosynthesis: The Sd1 gene encodes an enzyme that catalyzes key steps in gibberellin production.
  2. Stem Elongation Regulation: Gibberellins are crucial for promoting cell elongation; thus, reduced levels lead to shorter plants.
  3. Lodging Resistance: Shorter plants are less prone to lodging under heavy grain loads or adverse weather conditions.

Data from various studies indicate that plants with functional Sd1 alleles exhibit significantly improved structural integrity and yield stability compared to taller varieties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties associated with rice varieties containing the Sd1 allele include:

  • Height: Typically reduced to approximately 80% of standard tall varieties.
  • Grain Yield: Enhanced due to better light penetration and reduced lodging risk.

Chemical properties primarily relate to the metabolic pathways influenced by gibberellins, including:

  • Gibberellin Concentration: Varieties with functional Sd1 alleles exhibit lower concentrations of bioactive gibberellins compared to their taller counterparts.
  • Stress Responses: Enhanced resilience against biotic and abiotic stresses due to optimized growth patterns .
Applications

Scientific Uses

The applications of the Sd1 gene are extensive within agricultural science:

  • Breeding Programs: Utilized extensively in breeding programs aimed at developing high-yielding, lodging-resistant rice varieties.
  • Genetic Studies: Serves as a model for studying plant height regulation and hormone interactions within plant physiology.
  • Sustainable Agriculture: Helps improve food security by enabling higher yields on limited arable land through more resilient crop varieties.
Structural Characterization of SD1 Domains in Viral Glycoproteins

Cryo-EM Analysis of SD1 Epitope Conformational States in SARS-CoV-2 Spike Protein

Cryo-electron microscopy (cryo-EM) has revolutionized our understanding of the structural dynamics of the SARS-CoV-2 spike (S) glycoprotein, particularly the subdomain 1 (SD1) region. SD1, spanning residues 528–591 in the S1 subunit, bridges the receptor-binding domain (RBD) and S2 fusion machinery. High-resolution cryo-EM structures (≤4.3 Å) reveal that SD1 adopts distinct conformational states critical for viral entry and antibody neutralization [1]. In the prefusion state, SD1 is partially occluded within the spike trimer, with its L3 and L5 loops buried at the S1-S2 interface (Figure 2A–B) [1]. This occlusion sterically hinders antibody access, classifying SD1 as a cryptic epitope [1] [5].

Notably, antibody P00860—isolated from convalescent donors—binds SD1 only when transient conformational shifts expose the epitope during spike dynamics. Cryo-EM reconstructions of P00860 Fab-bound spikes show the antibody’s heavy chain CDR loops pinching the SD1 L3 loop, burying ~950 Ų of molecular surface (Figure 2B) [1]. This binding stabilizes a non-canonical spike conformation incompatible with ACE2 engagement, suggesting neutralization via allosteric inhibition of receptor binding [1] [4]. Comparative analysis of Omicron subvariants (BA.1, BA.2) further reveals that SD1 remains structurally conserved despite extensive RBD/NTD mutations, highlighting its resilience as an epitope target [5] [7].

Table 1: Cryo-EM-Determined Conformational States of SARS-CoV-2 SD1

StateResolution (Å)SD1 AccessibilityKey Structural Features
Prefusion (closed)2.8–3.5BuriedSD1 L3/L5 loops occluded at S1-S2 interface
P008_60-bound4.3ExposedL3 loop displaced; heavy-chain CDRs dominate interaction
ACE2-bound3.0Partially exposedS1 dissociation initiates SD1 exposure

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Transient Epitope Mapping

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) provides complementary dynamic insights into SD1’s transiently accessible epitopes. This technique measures deuterium incorporation into backbone amides, revealing regions of structural flexibility or protection upon ligand binding. For SARS-CoV-2 spike, HDX-MS demonstrates that SD1 exhibits moderate baseline dynamics (10–20% deuterium uptake in residues 540–560), indicative of its role as a molecular hinge between S1 and S2 [1].

Upon incubation with antibody P008_60, significant deuterium uptake reductions occur in SD1 segments 554–564 (loop L5) and 528–538 (loop L3), confirming direct binding (Figure S4) [1]. These regions align with the epitope mapped by cryo-EM, validating a conformational footprint spanning residues 528–564. Crucially, HDX-MS kinetics reveal that ACE2 binding induces similar deuterium protection patterns in SD1, suggesting overlapping allosteric networks between receptor and antibody binding [1]. This implies that anti-SD1 antibodies exploit natural spike flexibility to neutralize the virus.

Table 2: HDX-MS Analysis of SD1 Dynamics in SARS-CoV-2 Spike

ConditionSD1 RegionDeuterium Uptake ChangeBiological Implication
Prefusion spike540–560+15–20%Moderate flexibility; hinge function
+ P008_60 Fab528–538−35%L3 loop stabilization upon antibody binding
554–564−40%L5 loop stabilization upon antibody binding
+ ACE2528–564−30%Allosteric coupling to RBD-ACE2 interaction

Comparative Structural Conservation of SD1 Across Coronaviridae Family

SD1 exhibits remarkable structural conservation across the Coronaviridae family, contrasting with the hypervariable RBD and NTD. Structural alignments of SD1 from Alpha- (HCoV-229E), Beta- (SARS-CoV-2, SARS-CoV, MERS-CoV), and Deltacoronaviruses reveal a conserved β-sheet core stabilized by disulfide bonds (e.g., Cys538-Cys590 in SARS-CoV-2), maintaining epitope rigidity despite sequence divergence [1] [6] [7].

In SARS-CoV-2, SD1 shares 94% sequence identity with SARS-CoV and 82% with MERS-CoV, with key antibody-contact residues (e.g., Glu554, Asp555, Lys562) fully conserved (Figure 1B) [1] [3]. This conservation enables cross-reactive neutralizing antibodies; P008_60 binds both SARS-CoV-2 and SARS-CoV spikes (Figure 1E–F) [1]. Similarly, HCoV-229E (Alphacoronavirus) SD1 retains analogous β-strand topology despite lower sequence homology, suggesting functional constraints for S1/S2 stability [6].

However, immune pressure is driving rare SD1 mutations. E554K—now present in BA.2.86 and other emerging sublineages—abrogates binding of potent anti-SD1 mAbs (SD1-1, SD1-2, SD1-3) by altering electrostatic complementarity [4]. This mutation reflects increasing selection pressure as anti-SD1 responses become prominent in population immunity.

Table 3: SD1 Conservation Across Coronaviridae

Virus (Genus)SD1 Sequence Identity* (%)Conserved Functional ResiduesStructural Features
SARS-CoV-2 (Beta)100Glu554, Asp555, Lys562, Ser559β-core; L3/L5 antibody epitope loops
SARS-CoV (Beta)94Glu554, Asp555, Lys562, Ser559Near-identical fold to SARS-CoV-2
MERS-CoV (Beta)82Asp548, Glu549, Lys556Similar β-core; loop variations
HCoV-229E (Alpha)38Cys446, Pro496, Val564Conserved β-sheet core; distinct loops
HCoV-OC43 (Beta)41Gly485, Cys522, Pro530Core stability; variable epitope surfaces

*Compared to SARS-CoV-2 SD1. Data sourced from [1] [4] [6].

Properties

Product Name

Sd1

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